molecular formula C11H15N B3223360 (2S)-2-(3-methylphenyl)pyrrolidine CAS No. 1217781-18-4

(2S)-2-(3-methylphenyl)pyrrolidine

Cat. No.: B3223360
CAS No.: 1217781-18-4
M. Wt: 161.24 g/mol
InChI Key: UUTBSNFHBOVJLI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-methylphenyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and (S)-proline.

    Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with (S)-proline to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are typically achieved through process engineering and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

(2S)-2-(3-methylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-phenylpyrrolidine: Lacks the methyl group on the phenyl ring.

    (2S)-2-(4-methylphenyl)pyrrolidine: Has the methyl group at the 4-position instead of the 3-position.

    (2R)-2-(3-methylphenyl)pyrrolidine: The enantiomer of (2S)-2-(3-methylphenyl)pyrrolidine.

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The chirality of the compound also plays a crucial role in its biological activity and selectivity.

Properties

IUPAC Name

(2S)-2-(3-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBSNFHBOVJLI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-methylphenyl)pyrrolidine
Reactant of Route 2
(2S)-2-(3-methylphenyl)pyrrolidine
Reactant of Route 3
(2S)-2-(3-methylphenyl)pyrrolidine
Reactant of Route 4
(2S)-2-(3-methylphenyl)pyrrolidine
Reactant of Route 5
(2S)-2-(3-methylphenyl)pyrrolidine
Reactant of Route 6
(2S)-2-(3-methylphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.